molecular formula C14H21BO2 B1455113 4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane CAS No. 390381-02-9

4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane

Cat. No. B1455113
M. Wt: 232.13 g/mol
InChI Key: FXACVPIKPLPIBV-UHFFFAOYSA-N
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Description

Organoboron compounds, such as the one you’re asking about, are widely used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes . They are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .


Molecular Structure Analysis

The structure of organoboron compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . Density functional theory (DFT) is often used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .


Chemical Reactions Analysis

Organoboron compounds are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Scientific Research Applications

Synthesis and Application in Material Science

  • A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has been synthesized. These derivatives have been used to create boron-capped polyenes, which show promise as new materials for Liquid Crystal Display (LCD) technology. Additionally, their potential as therapeutics for neurodegenerative diseases is being investigated (Das et al., 2015).

Synthesis and Biological Study

  • Synthesis of a variety of boron-containing stilbene derivatives was carried out using a similar compound. Some of these derivatives have shown inhibitory effects on lipogenesis in mammalian hepatocytes and could be leads for lipid-lowering drugs (Das et al., 2011).

Structural and Vibrational Properties Studies

  • Detailed studies on the structure and vibrational properties of related compounds have been conducted. These studies involve spectroscopic characterization and X-ray diffraction analysis, providing insights into their conformational behavior and potential applications in various fields (Wu et al., 2021).

Synthesis in Organic Chemistry

  • The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using related compounds has been described. These derivatives have shown inhibitory activity against serine proteases, highlighting their potential in biochemical applications (Spencer et al., 2002).

Silicon-Based Drug Development

  • A new building block for the synthesis of biologically active silicon-based drugs has been developed using a similar compound. This work demonstrates the compound's utility in synthesizing novel therapeutics (Büttner et al., 2007).

Crystal Structure and Molecular Analysis

  • Research into the crystal structure and molecular analysis of related compounds has provided valuable insights. These studies are crucial for understanding the compound's behavior in various chemical reactions and potential applications in material science (Li & Wang, 2016).

Continuous Flow Synthesis

  • A scalable process for preparing related compounds via continuous flow has been developed. This method addresses issues like borolane equilibration and protonolysis, making the synthesis more efficient for industrial applications (Fandrick et al., 2012).

Electrochemical Properties and Reactions

  • Electrochemical properties and reactions of sulfur-containing organoboron compounds, including similar compounds, have been studied. These analyses provide insights into the electrochemical behavior of organoborate and organoborane, which are critical for various applications in chemistry (Tanigawa et al., 2016).

Application in Sensing and Detection Technologies

  • A new 4-substituted pyrene derivative was designed and synthesized for detecting hydrogen peroxide (H2O2) in living cells, demonstrating the compound's utility in sensing and biological applications (Nie et al., 2020).

Future Directions

The future directions of organoboron compounds research include their use in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . These drug carriers can not only load anti-cancer drugs, but also deliver insulin and genes .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(2-methylphenyl)methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-11-8-6-7-9-12(11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXACVPIKPLPIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-methylbenzyl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
A Bej, D Srimani, A Sarkar - Green chemistry, 2012 - pubs.rsc.org
Palladium nanoparticles generated in PEG catalyze the reaction of bis(pinacolato)diboron with various aryl/benzyl halides to afford aryl/benzyl boronates in high yield. Arylboronates …
Number of citations: 55 pubs.rsc.org
KAC Bastick - Synlett, 2023 - thieme-connect.com
We report a synthetic platform for the formation of benzylic C–X bonds. Benzylboronic acid pinacol (Bpin) esters are useful synthetic intermediates but are commercially uncommon, …
Number of citations: 4 www.thieme-connect.com
C Wu, G Wu, Y Zhang, J Wang - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
A transition-metal-free method for the synthesis of benzylic boronate esters with arylboronic acids and trimethylsilyldiazomethane (TMSCHN2) has been developed. This transformation …
Number of citations: 20 pubs.rsc.org

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